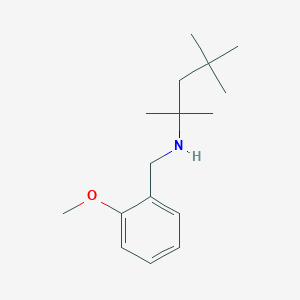
n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine: is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a trimethylpentanamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4,4-trimethylpentan-2-amine.
Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the methoxybenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptors, influencing various biochemical processes. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
類似化合物との比較
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can be compared with other similar compounds, such as:
2C Phenethylamines: These compounds share a similar phenethylamine backbone but differ in the substituents attached to the aromatic ring.
NBOMe Compounds: These are N-benzylmethoxy derivatives of phenethylamines, known for their potent effects on serotonin receptors.
Mescaline Derivatives: These compounds have a similar structure but with different substituents, leading to variations in their pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the methoxybenzyl group and the trimethylpentanamine backbone, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H27NO |
|---|---|
分子量 |
249.39 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-10,17H,11-12H2,1-6H3 |
InChIキー |
ZGKSKCLFQQHBGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)


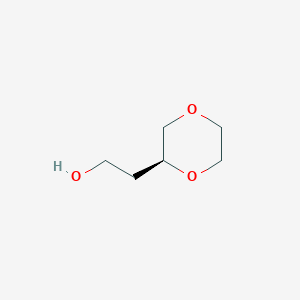
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)

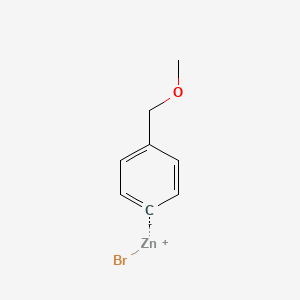
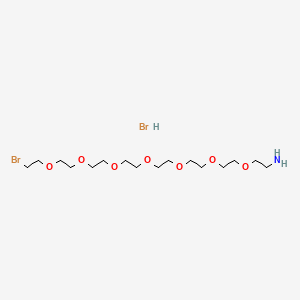
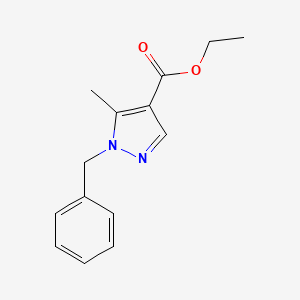
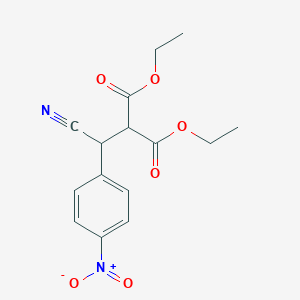
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

